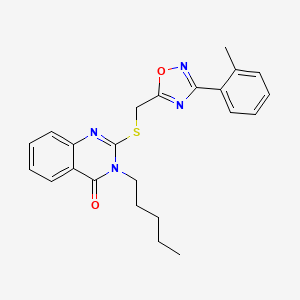

3-pentyl-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Description

Properties

IUPAC Name |

2-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-pentylquinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O2S/c1-3-4-9-14-27-22(28)18-12-7-8-13-19(18)24-23(27)30-15-20-25-21(26-29-20)17-11-6-5-10-16(17)2/h5-8,10-13H,3-4,9,14-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZWHRZQZCLOZSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=CC=C4C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Pentyl-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a synthetic compound that incorporates a quinazolinone core and an oxadiazole moiety, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential anticancer properties, mechanism of action, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is . The structure features a quinazolinone ring linked to an oxadiazole derivative through a thiomethyl group.

Anticancer Properties

Research indicates that derivatives of quinazolinone, including compounds similar to this compound, exhibit significant cytotoxic activity against various cancer cell lines. A study demonstrated that quinazolinone derivatives showed cytotoxicity against human breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780) cell lines with IC50 values significantly lower than that of the standard drug lapatinib .

| Compound | Cell Line | IC50 (µM) | Comparison |

|---|---|---|---|

| 3-pentyl derivative | MCF-7 | TBD | Lower than lapatinib |

| 3-pentyl derivative | A2780 | TBD | Lower than lapatinib |

The mechanism of action for quinazolinone derivatives typically involves inhibition of multiple tyrosine kinases. Specifically, compounds like 2i and 3i have been shown to act as non-competitive inhibitors for CDK2 and competitive inhibitors for EGFR kinases . This inhibition disrupts critical signaling pathways involved in cancer cell proliferation.

Other Pharmacological Effects

In addition to anticancer activity, compounds with oxadiazole moieties have been noted for their anti-inflammatory properties. A related study indicated that certain oxadiazole derivatives exhibited moderate anti-inflammatory effects in vitro .

Case Studies

Case Study 1: Cytotoxicity Evaluation

In a series of experiments evaluating the cytotoxic effects of various quinazolinone derivatives on cancer cell lines, it was found that compounds with oxadiazole substitutions displayed enhanced potency compared to their non-substituted counterparts. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Inhibitory Activity on Kinases

A detailed examination of the inhibitory profile of synthesized quinazolinone derivatives revealed that specific modifications led to improved selectivity and potency against various kinases. The study utilized molecular docking techniques to predict binding affinities and elucidate the interaction mechanisms at the molecular level .

Q & A

Basic: What are the critical synthetic steps for preparing 3-pentyl-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one?

Answer:

The synthesis involves three key steps:

Quinazolinone Core Formation : Cyclization of anthranilic acid derivatives with urea or thiourea under acidic conditions to form the quinazolinone scaffold .

Oxadiazole Ring Construction : Reaction of amidoximes with carboxylic acid derivatives (e.g., o-tolyl-substituted precursors) via microwave-assisted cyclization to improve reaction efficiency .

Thioether Linkage : Coupling the oxadiazole-methylthiol intermediate with the quinazolinone derivative using base-mediated nucleophilic substitution (e.g., K₂CO₃ in DMF) .

Validation : Monitor intermediates via TLC (silica gel, ethyl acetate/hexane) and purify via recrystallization (ethanol/methanol) .

Basic: Which analytical techniques are essential for characterizing this compound?

Answer:

- Structural Confirmation :

- Purity Assessment :

- HPLC : Use a C18 column (acetonitrile/water gradient) to achieve >95% purity .

Advanced: How can reaction conditions be optimized to improve yield in oxadiazole formation?

Answer:

- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours (conventional heating) to 30–60 minutes at 120°C, enhancing yield by 15–20% .

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates and minimize side reactions .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or iodine to accelerate cyclization .

Advanced: How to resolve contradictory bioactivity data in SAR studies?

Answer:

- Systematic SAR Analysis :

- Vary substituents on the o-tolyl group (e.g., electron-withdrawing vs. donating groups) and assess binding affinity to targets like kinase enzymes .

- Compare thioether vs. ether linkages to evaluate the role of sulfur in target interaction .

- Statistical Validation : Use ANOVA to determine if observed activity differences are significant (p < 0.05) .

Advanced: What computational methods predict the compound’s reactivity and stability?

Answer:

- DFT Calculations :

- Molecular Dynamics (MD) : Simulate solvation in water/DMSO to assess aggregation tendencies .

Advanced: How to evaluate the compound’s stability under varying pH and temperature?

Answer:

- Accelerated Stability Testing :

- pH Studies : Incubate in buffers (pH 1–13) at 37°C for 24 hours; analyze degradation via HPLC .

- Thermal Stress : Heat to 80°C for 48 hours and monitor decomposition products (e.g., quinazolinone hydrolysis) .

Storage Recommendations : Store at –20°C in amber vials to prevent photodegradation .

Advanced: What strategies validate target engagement in cellular assays?

Answer:

- Competitive Binding Assays : Use fluorescent probes (e.g., FITC-labeled ATP analogs) to quantify displacement by the compound in kinase inhibition studies .

- Cellular Thermal Shift Assay (CETSA) : Measure target protein stabilization after compound treatment to confirm direct binding .

Advanced: How to design analogs with improved pharmacokinetic properties?

Answer:

- LogP Optimization : Introduce polar groups (e.g., hydroxyl or amine) to reduce LogP from ~3.5 (parent compound) to <2.5 for enhanced solubility .

- Metabolic Stability : Replace the pentyl chain with a cyclopentyl group to block CYP450-mediated oxidation .

Advanced: What in silico tools prioritize analogs for synthesis?

Answer:

- Virtual Screening : Use Schrödinger’s Glide to dock analogs into target pockets (e.g., EGFR kinase) and rank by docking score (<–10 kcal/mol) .

- ADMET Prediction : Employ SwissADME to filter analogs with poor bioavailability (e.g., >2 violations of Lipinski’s rules) .

Advanced: How to address low reproducibility in biological assays?

Answer:

- Standardized Protocols :

- Pre-treat cells with serum-free media for 24 hours to minimize growth factor interference .

- Use internal controls (e.g., staurosporine for apoptosis assays) in each experiment .

- Data Normalization : Express activity as % inhibition relative to vehicle-treated controls to reduce plate-to-plate variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.